molecular formula C16H21BN2O4 B13907346 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione

Cat. No.: B13907346
M. Wt: 316.2 g/mol
InChI Key: UWCLGBXJUDDIPK-UHFFFAOYSA-N
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Description

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound that features a boron-containing dioxaborolane ring and a diazinane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with molecular targets through its boron and diazinane moieties. The boron center can form reversible covalent bonds with nucleophiles, while the diazinane-2,4-dione moiety can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione is unique due to its combination of a boron-containing dioxaborolane ring and a diazinane-2,4-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and material science.

Properties

Molecular Formula

C16H21BN2O4

Molecular Weight

316.2 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C16H21BN2O4/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)19-10-9-13(20)18-14(19)21/h5-8H,9-10H2,1-4H3,(H,18,20,21)

InChI Key

UWCLGBXJUDDIPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(=O)NC3=O

Origin of Product

United States

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